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Compound of Interest

Compound Name:
(R)-cyclopropyl(2-

fluorophenyl)methanamine

Cat. No.: B15286636

Get Quote

Executive Summary
(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1270459-18-3 [Generic/Racemate ref],

Analogous to Prasugrel intermediates) represents a high-value chiral building block in

medicinal chemistry, particularly for P2Y12 receptor antagonists and kinase inhibitors. Its

structural validation requires a multi-tiered approach due to three specific analytical challenges:

Electronic Coupling: The ortho-fluorine substituent induces complex spin-spin splitting (

and

) that complicates standard 1D NMR interpretation.

Strained Ring Systems: Cyclopropyl protons exhibit high-field resonance that can overlap

with aliphatic impurities.

Absolute Configuration: Distinguishing the (R)-enantiomer from the (S)-enantiomer requires

derivatization or chiral chromatography, as they are indistinguishable by standard achiral

NMR.
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This guide provides a self-validating workflow for the complete structural and stereochemical

elucidation of this compound.

Part 1: Structural Integrity & Molecular Connectivity
Before assessing chirality, the constitutional structure must be confirmed. The presence of the

fluorine atom and the cyclopropyl ring provides unique spectral handles.

Mass Spectrometry (HRMS)
Objective: Confirm molecular formula (

) and fragmentation pattern.

Method: ESI+ (Electrospray Ionization), Q-TOF.

Expected Data:

[M+H]+:m/z 166.1032 (Calculated for

).

Key Fragmentation: Loss of

(

) is common in primary amines. Loss of the cyclopropyl ring (

) may be observed under higher collision energies.

Infrared Spectroscopy (FT-IR)
Objective: Verify functional groups.
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Functional Group
Wavenumber (

)
Diagnostic Feature

Primary Amine (-NH₂) 3300–3400

Weak doublet

(symmetric/asymmetric

stretch).

Aromatic C-H 3000–3100 Weak, sharp peaks.

Cyclopropyl C-H 2990–3010
Characteristic C-H stretch of

strained rings (often >3000).

C-F Stretch 1200–1250
Strong band, confirms

fluorination.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling
The interaction between the Fluorine-19 nucleus and the proton/carbon skeleton is the primary

validation tool for the ortho substitution pattern.

1H NMR (400 MHz, )
The ortho-fluorine creates a distinct splitting pattern in the aromatic region, differentiating it

from meta or para isomers.

Cyclopropyl Region (0.2 – 1.2 ppm):

The 4 methylene protons of the ring appear as complex multiplets (

) due to geminal and vicinal coupling.

The methine proton of the ring (

-ring) is shielded.

Benzylic Methine (3.6 – 3.8 ppm):

Appears as a doublet (coupled to the cyclopropyl methine).
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Aromatic Region (7.0 – 7.6 ppm):

Diagnostic Signal: The proton at the 3-position (adjacent to F) will appear as a triplet of

doublets or complex multiplet due to strong

coupling (~8-10 Hz) and

.

19F NMR (376 MHz, )
Causality: 19F NMR is superior to 1H NMR for confirming the position of the fluorine because it

eliminates the complexity of proton overlaps.

Chemical Shift:

-118.0 to -122.0 ppm.

Multiplicity: If proton-coupled, it appears as a multiplet (coupling to H3, H4, H5, H6). If

proton-decoupled (

), it appears as a clean singlet.

Validation: A shift > -110 ppm usually indicates ortho substitution relative to the alkyl group;

para substitution typically resonates further upfield (~-115 to -125 ppm depending on

electronics).

13C NMR & J-Coupling Validation
The Carbon-Fluorine coupling constants (

) are the mathematical proof of the ortho position.
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Carbon Position Assignment
Expected Coupling (

)

C-2 (C-F) Ipso (Large doublet)

C-3 Ortho

C-1 Ipso to alkyl

C-4 Meta

Part 3: Stereochemical Assignment (The "R"
Determination)
This is the critical step. Standard NMR cannot distinguish (R) from (S). We employ Mosher’s

Method, which relies on the magnetic anisotropy of Mosher's amides to assign absolute

configuration.

The Mosher Protocol (Double Derivatization)
We synthesize two diastereomeric amides using (R)- and (S)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Reaction Logic:

Sample A: Amine + (R)-MTPA-Cl

(S)-MTPA Amide (Note: Cahn-Ingold-Prelog priority flip often occurs in naming, but we track
the Acid source).

Sample B: Amine + (S)-MTPA-Cl

(R)-MTPA Amide.

Analysis: Calculate
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for protons near the chiral center.[1]

Interpretation Model
In the (R)-amine derivative, the phenyl group of the MTPA moiety shields protons on one side

of the chiral center, while the (S)-amine derivative shields the opposite side.

For (R)-Cyclopropyl(2-fluorophenyl)methanamine:

If the configuration is (R), the Cyclopropyl protons will exhibit a positive

(

).

The 2-Fluorophenyl protons will exhibit a negative

(

).

Visualization of the Workflow
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Constitutional Analysis

Stereochemical Assignment (Mosher's)

Unknown Amine Sample

HRMS (ESI+)
Confirm C10H12FN

[M+H]+ ~166.1

1H & 19F NMR
Confirm Ortho-F & Cyclopropyl

Derivatization

React w/ (R)-MTPA-Cl
((S)-Amide)

React w/ (S)-MTPA-Cl
((R)-Amide)

Calculate Δδ = δ(S-amide) - δ(R-amide)

Assign Configuration
Cyclopropyl Δδ > 0 implies (R)

Click to download full resolution via product page

Caption: Figure 1. Integrated workflow for structural and stereochemical validation of

fluorinated chiral amines.

Part 4: Experimental Protocols
General Procedure for Mosher Amide Synthesis
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To be performed in parallel for (R)- and (S)-MTPA-Cl.

Dissolution: Dissolve 5 mg of (R)-cyclopropyl(2-fluorophenyl)methanamine in 0.6 mL of

anhydrous

directly in an NMR tube (or small vial).

Base Addition: Add 3.0 equivalents of anhydrous pyridine-d5 (to scavenge HCl without

introducing non-deuterated signals).

Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl (or (S)-MTPA-Cl for the pair).

Incubation: Shake gently and allow to stand at room temperature for 15 minutes. Reaction is

usually instantaneous.

Measurement: Acquire 1H NMR spectra immediately.

Chiral HPLC Method (Enantiomeric Excess)
While Mosher's method determines absolute configuration, HPLC is required to quantify optical

purity (ee%).

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic absorption).

Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times.

Calibrate with a racemic standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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